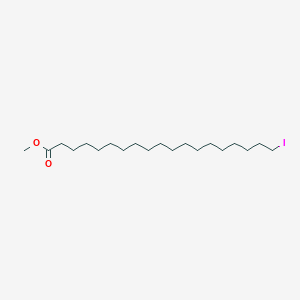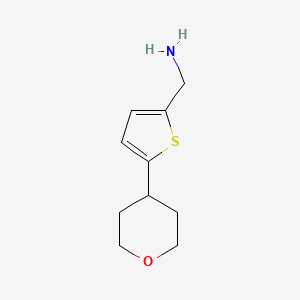
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine is an organic compound that features a thiophene ring substituted with a tetrahydro-2H-pyran group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Tetrahydro-2H-pyran Group: This step involves the addition of a tetrahydro-2H-pyran group to the thiophene ring. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the thiophene ring. This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the tetrahydro-2H-pyran group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the compound, particularly on the thiophene ring or the methanamine group, to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the tetrahydro-2H-pyran group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives or amines.
Wissenschaftliche Forschungsanwendungen
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanamine group.
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)acetic acid: This compound has a carboxylic acid group instead of a methanamine group.
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)ethylamine: This compound features an ethylamine group instead of a methanamine group.
Uniqueness
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H15NOS |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
[5-(oxan-4-yl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C10H15NOS/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,8H,3-7,11H2 |
InChI-Schlüssel |
BNNSUPQTTUETEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=CC=C(S2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


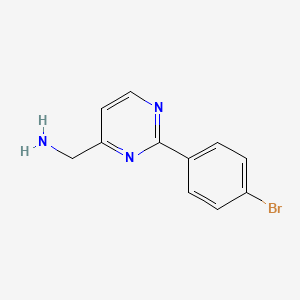
![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)

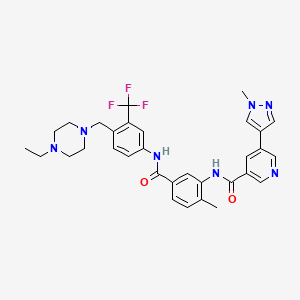
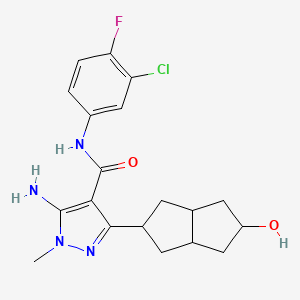
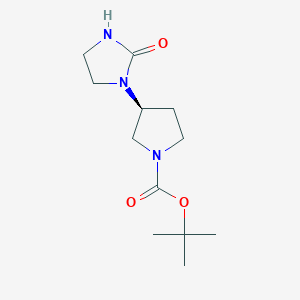
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
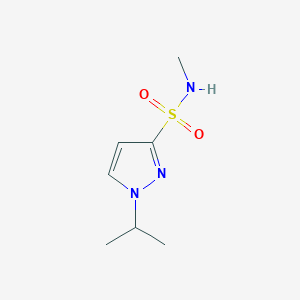
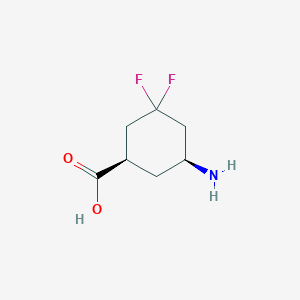

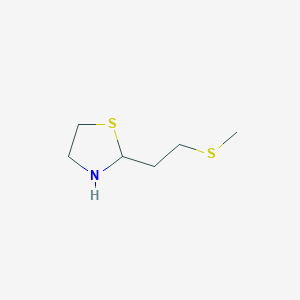
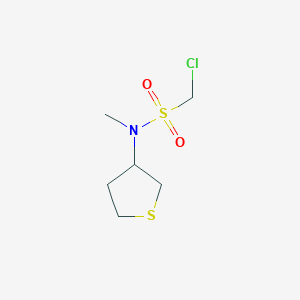
![6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
